molecular formula C5H6ClN5O B12359839 2-Amino-1,4-dihydropurin-6-one;hydrochloride

2-Amino-1,4-dihydropurin-6-one;hydrochloride

Cat. No.: B12359839
M. Wt: 187.59 g/mol
InChI Key: KKLZHXOVSMIZLG-UHFFFAOYSA-N
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Description

2-Amino-1,4-dihydropurin-6-one;hydrochloride is a chemical compound that belongs to the purine family It is a derivative of purine, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,4-dihydropurin-6-one;hydrochloride typically involves the reaction of guanine with hydrochloric acid. The process can be carried out under controlled conditions to ensure high purity and yield. One common method involves the use of phase transfer catalysis (PTC) to facilitate the selective alkylation at the 9 position of the guanine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized to ensure cost-effectiveness and minimal environmental impact. The use of specific catalysts and solvents can enhance the efficiency of the reaction and reduce the production of waste by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,4-dihydropurin-6-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require an acidic or basic medium, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine compounds .

Scientific Research Applications

2-Amino-1,4-dihydropurin-6-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential role in biological processes and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-Amino-1,4-dihydropurin-6-one;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the replication of certain viruses by interfering with viral DNA synthesis. It may also modulate the activity of enzymes involved in cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C5H6ClN5O

Molecular Weight

187.59 g/mol

IUPAC Name

2-amino-1,4-dihydropurin-6-one;hydrochloride

InChI

InChI=1S/C5H5N5O.ClH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1,3H,(H3,6,9,10,11);1H

InChI Key

KKLZHXOVSMIZLG-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=N1)C(=O)NC(=N2)N.Cl

Origin of Product

United States

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